Boc-Arg(NO2)-OH

Catalog No.
S662290
CAS No.
2188-18-3
M.F
C11H21N5O6
M. Wt
319.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Arg(NO2)-OH

CAS Number

2188-18-3

Product Name

Boc-Arg(NO2)-OH

IUPAC Name

(2S)-5-[[amino(nitramido)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

Molecular Formula

C11H21N5O6

Molecular Weight

319.31 g/mol

InChI

InChI=1S/C11H21N5O6/c1-11(2,3)22-10(19)14-7(8(17)18)5-4-6-13-9(12)15-16(20)21/h7H,4-6H2,1-3H3,(H,14,19)(H,17,18)(H3,12,13,15)/t7-/m0/s1

InChI Key

OZSSOVRIEPAIMP-ZETCQYMHSA-N

SMILES

CC(C)(C)OC(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O

Synonyms

Boc-Arg(NO2)-OH;2188-18-3;n-boc-n'-nitro-l-arginine;(S)-2-((tert-Butoxycarbonyl)amino)-5-(3-nitroguanidino)pentanoicacid;SBB064181;n2-(tert-butoxycarbonyl)-n5-(n-nitrocarbamimidoyl)-l-ornithine;Nalpha-Boc-Nomega-nitro-L-arginine;C11H21N5O6;EINECS218-580-0;PubChem12925;Boc-L-Arginine(Nitro);N-Boc-Arg(NO2);AC1Q5XNS;AC1L2O4L;BOC-L-Arg(NO2)-OH;MLS006011690;15470_ALDRICH;BOC-ARGININE(NO2)-OH;SCHEMBL7424943;N|A-Boc-N|O-nitro-L-arginine;SCHEMBL13194551;15470_FLUKA;L-Ornithine,N2-((1,1-dimethylethoxy)carbonyl)-N5-(imino(nitroamino)methyl)-;MolPort-000-146-167;OZSSOVRIEPAIMP-ZETCQYMHSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC[NH+]=C(N)N[N+](=O)[O-])C(=O)[O-]

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC[NH+]=C(N)N[N+](=O)[O-])C(=O)[O-]

Peptide Synthesis:

The primary application of Boc-Arg(NO2)-OH lies in the field of peptide synthesis. Its most common use is as a building block for the construction of peptides containing the nitroarginine (NO2-Arg) moiety. The "Boc" group protects the N-terminus (amino group) of the molecule, while the nitro group modifies the side chain of the arginine residue. This allows for controlled incorporation of the NO2-Arg unit into peptide sequences during solid-phase peptide synthesis [, ].

Studying Nitric Oxide (NO) Signaling:

Boc-Arg(NO2)-OH can be used as a tool to study the role of nitric oxide (NO) signaling in various biological processes. NO is a crucial signaling molecule involved in diverse physiological functions, including vasodilation, immune response, and neurotransmission. The nitro group in Boc-Arg(NO2)-OH can be enzymatically converted to NO by certain enzymes, enabling researchers to investigate the effects of NO release in cell culture models or isolated systems [].

Investigating Protein-Protein Interactions:

The nitro group in Boc-Arg(NO2)-OH can also participate in specific protein-protein interactions. This property allows researchers to design and synthesize peptides containing NO2-Arg that can interact with specific protein targets. By studying these interactions, scientists can gain insights into various cellular processes and potentially develop novel therapeutic strategies [].

Boc-Arginine (Boc-Arg(NO2)-OH) is a derivative of the amino acid arginine, specifically modified with a nitro group at the side chain. The compound features a tert-butyloxycarbonyl (Boc) protective group on the amino group, which is commonly used in peptide synthesis to protect amine functionalities during

  • Boc-Arg(NO2)-OH, as a building block for peptides, doesn't have a direct mechanism of action. Its significance lies in the properties it confers to the final peptide molecule once incorporated.
  • The incorporated nitro group on the arginine side chain may influence the peptide's interaction with other molecules depending on the specific sequence and function of the peptide [].
  • No specific data on the safety hazards of Boc-Arg(NO2)-OH is readily available in scientific literature.
  • However, as a general guideline, it is recommended to handle all laboratory chemicals with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coats [].
Typical for amino acids and their derivatives:

  • Deprotection Reactions: The Boc group can be removed under acidic conditions, allowing for the free amine to participate in further reactions, such as peptide bond formation.
  • Nitration and Reduction: The nitro group can be reduced to an amino group under specific conditions, enabling the synthesis of other derivatives of arginine.
  • Condensation Reactions: Boc-Arginine can react with carboxylic acids or activated esters to form peptides through amide bond formation .

Boc-Arginine has been studied for its potential biological activities, particularly in relation to its role as a precursor for bioactive peptides. It has been implicated in various physiological processes due to its structural similarity to naturally occurring arginine. Some studies suggest that derivatives of Boc-Arginine may exhibit antimicrobial properties and influence metabolic pathways related to nitric oxide production . Additionally, its utility in synthesizing peptides that modulate biological functions makes it an important compound in medicinal chemistry.

The synthesis of Boc-Arginine typically involves several steps:

  • Protection of the Amino Group: Arginine is reacted with tert-butyloxycarbonyl chloride to introduce the Boc protecting group.
  • Nitration: The protected arginine can then be nitrated using nitrating agents such as nitric acid or nitrous acid, leading to the formation of Boc-Arg(NO2)-OH.
  • Purification: The final product is purified through techniques such as recrystallization or chromatography to obtain high-purity Boc-Arginine suitable for further applications .

Boc-Arginine is widely used in various fields:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides that require arginine residues.
  • Drug Development: Its derivatives are explored for potential therapeutic applications, particularly in cardiovascular and metabolic disorders.
  • Biochemical Research: Used in studies investigating protein interactions and enzyme activities due to its role as an amino acid precursor .

Research on Boc-Arginine has focused on its interactions with other biomolecules:

  • Peptide Interactions: Studies have shown that peptides containing Boc-Arginine can exhibit enhanced binding affinities for specific receptors compared to their unmodified counterparts.
  • Enzyme Substrates: It has been evaluated as a substrate for various enzymes, demonstrating how modifications influence enzymatic activity and specificity .
  • Cellular Studies: Investigations into how Boc-Arginine affects cell signaling pathways related to nitric oxide production have provided insights into its biological relevance .

Boc-Arginine shares structural similarities with several other amino acid derivatives. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
Fmoc-ArginineFmoc protecting group on the amino groupMore stable under basic conditions compared to Boc
Pbf-ArgininePbf protecting groupDifferent reactivity profile in peptide synthesis
Nitro-L-arginineNitro group without Boc protectionDirectly involved in nitric oxide pathways
N-acetyl-L-arginineAcetyl protecting groupUsed in studies related to acetylation effects

Boc-Arginine's unique combination of protective groups and functional modifications allows it to maintain stability while providing reactivity necessary for peptide synthesis, distinguishing it from other derivatives .

XLogP3

0.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

2188-18-3

General Manufacturing Information

L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino(nitroamino)methyl]-: INACTIVE

Dates

Modify: 2023-08-15

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